N-[-N-alpha-Carbonyl-cpd-Gln-Ala-al]-Leu
Description
N-[-N-alpha-Carbonyl-cpd-Gln-Ala-al]-Leu is a synthetic peptide derivative characterized by a unique structural framework involving glutamine (Gln), alanine (Ala), and leucine (Leu) residues linked via an N-alpha-carbonyl bond. This compound belongs to a class of modified amino acid conjugates designed to enhance stability, bioavailability, or targeted biological activity.
The compound’s functional properties are hypothesized to arise from its hybrid structure:
- Gln: Contributes hydrogen-bonding capacity and solubility.
- Ala: Adds structural simplicity and conformational flexibility.
Applications are speculative but may align with related compounds showing antimicrobial, antiviral, or enzyme-modulating activities .
Properties
Molecular Formula |
C21H36N8O6 |
|---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[(6S)-2-amino-1,4,5,6-tetrahydropyrimidin-6-yl]-2-[[(2S)-4-methyl-1-oxopentan-2-yl]carbamoylamino]acetyl]amino]-N-[(2S)-1-oxopropan-2-yl]pentanediamide |
InChI |
InChI=1S/C21H36N8O6/c1-11(2)8-13(10-31)26-21(35)29-17(14-6-7-24-20(23)28-14)19(34)27-15(4-5-16(22)32)18(33)25-12(3)9-30/h9-15,17H,4-8H2,1-3H3,(H2,22,32)(H,25,33)(H,27,34)(H3,23,24,28)(H2,26,29,35)/t12-,13-,14-,15-,17-/m0/s1 |
InChI Key |
LAAPTJZMTVJGEE-BWJWTDLKSA-N |
Isomeric SMILES |
C[C@@H](C=O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H]1CCN=C(N1)N)NC(=O)N[C@@H](CC(C)C)C=O |
Canonical SMILES |
CC(C)CC(C=O)NC(=O)NC(C1CCN=C(N1)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[-N-alpha-Carbonyl-cpd-Gln-Ala-al]-Leu typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling reactions, ensuring the correct sequence is formed.
Industrial Production Methods
For industrial-scale production, automated peptide synthesizers are employed to streamline the SPPS process. These machines can handle multiple reactions simultaneously, significantly reducing the time and labor required for synthesis. Additionally, high-performance liquid chromatography (HPLC) is used to purify the final product, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[-N-alpha-Carbonyl-cpd-Gln-Ala-al]-Leu undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The amino acid residues can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the peptide under mild conditions.
Major Products Formed
Oxidation: Conversion of the aldehyde to a carboxylic acid.
Reduction: Formation of an alcohol from the carbonyl group.
Substitution: Formation of new peptide derivatives with modified side chains.
Scientific Research Applications
N-[-N-alpha-Carbonyl-cpd-Gln-Ala-al]-Leu has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its potential as a therapeutic agent in treating diseases related to protein aggregation and misfolding.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Mechanism of Action
The mechanism of action of N-[-N-alpha-Carbonyl-cpd-Gln-Ala-al]-Leu involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate protein-protein interactions by stabilizing or destabilizing specific conformations, thereby influencing cellular pathways.
Comparison with Similar Compounds
Below is a detailed comparison of N-[-N-alpha-Carbonyl-cpd-Gln-Ala-al]-Leu with structurally or functionally analogous compounds, supported by experimental findings:
Structural Analogs with Adamantane Moieties
Key Differences :
- The inclusion of Gln and Leu in this compound distinguishes it from adamantane derivatives, which lack polar side chains. This may enhance interactions with hydrophilic targets (e.g., proteases or receptors) compared to purely hydrophobic adamantane analogs .
Dipeptide and Tripeptide Derivatives
Key Differences :
- Leu-Leu lacks polar residues, limiting its utility in aqueous biological systems compared to this compound, which integrates Gln for solubility .
- Leu-Glu-Leu-Glu is a natural fungal metabolite, whereas this compound is synthetic, suggesting divergent mechanisms of action .
Enzyme Interaction Profiles
Studies on analogous compounds highlight the impact of amino acid substitutions on enzymatic activity:
- Substituting Leu with Ala or Gln in protease domains alters substrate affinity and catalytic efficiency. For example, replacing Gly221 with Leu in Factor VII Activating Protease (FSAP) reduces enzymatic activity due to steric hindrance, whereas Gln preserves hydrogen bonding .
- In contrast, this compound’s carbonyl linkage may resist proteolysis better than unmodified peptides, extending its half-life in vivo .
Genetic and Pharmacodynamic Variants
- A Gln227Leu polymorphism in Gs protein α-subunits enhances β-blocker (e.g., metoprolol) efficacy in heart failure patients, demonstrating how subtle residue changes impact drug response .
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